1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14797467
Molecular Formula: C20H14ClFN2O4
Molecular Weight: 400.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14ClFN2O4 |
|---|---|
| Molecular Weight | 400.8 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H14ClFN2O4/c21-15-9-14(3-4-16(15)22)24-10-12(8-18(24)25)20(27)23-13-2-5-17-11(7-13)1-6-19(26)28-17/h1-7,9,12H,8,10H2,(H,23,27) |
| Standard InChI Key | KZFSCPATHLBDPM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
1-(3-Chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure. It features a pyrrolidine ring, a chromenyl moiety, and a carboxamide functional group, which contribute to its potential biological activities and chemical reactivity. The presence of chlorine and fluorine substituents on the phenyl ring may enhance its pharmacological properties by influencing its interaction with biological targets.
Key Features:
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Pyrrolidine Ring: Provides flexibility and potential for bioactivity.
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Chromenyl Moiety: Contributes to the compound's stability and interaction capabilities.
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Carboxamide Group: Enhances solubility and reactivity.
Synthesis and Preparation
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
Availability and Formats
This compound is available from suppliers like ChemDiv in various formats, including glass vials and 96-tube racks, facilitating its use in high-throughput screening assays.
Research Findings and Future Directions
Given the complexity and potential of this compound, further research is needed to fully explore its biological activities and potential therapeutic applications. Studies focusing on its interaction with biological targets and its pharmacokinetic properties would be valuable.
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